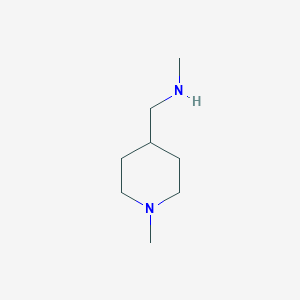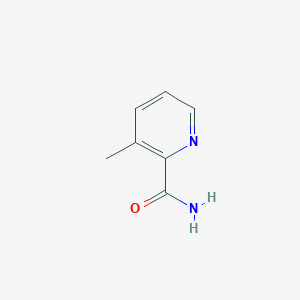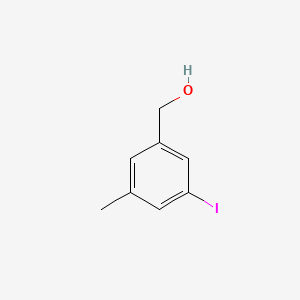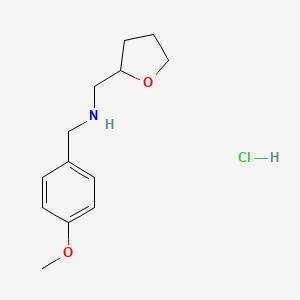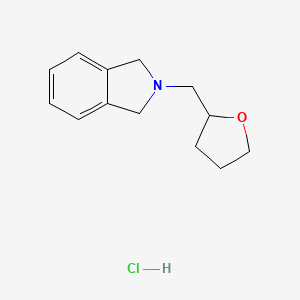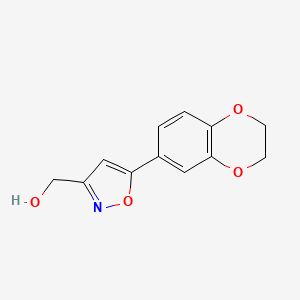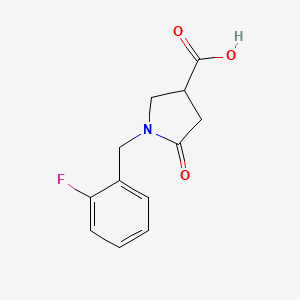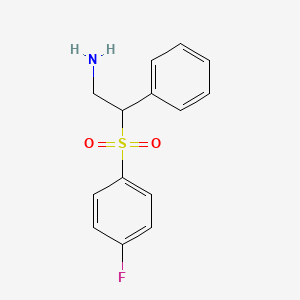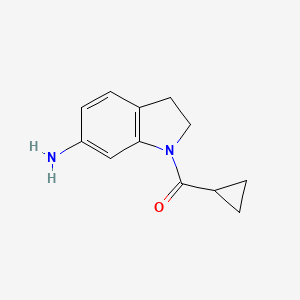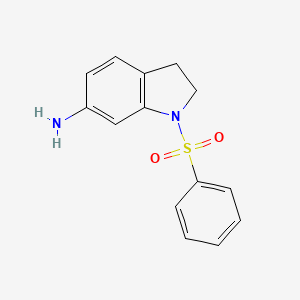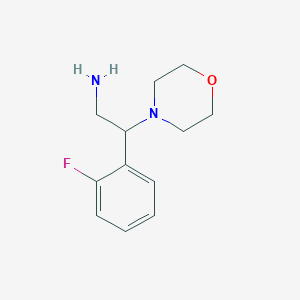![molecular formula C16H26ClNO2 B1317426 Clorhidrato de ciclohexil-[2-(3,4-dimetoxi-fenil)-etil]-amina CAS No. 1052546-76-5](/img/structure/B1317426.png)
Clorhidrato de ciclohexil-[2-(3,4-dimetoxi-fenil)-etil]-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride is a biochemical compound used in various scientific research fields. It is known for its unique structure, which includes a cyclohexyl group, a dimethoxy-phenyl group, and an ethyl-amine group, making it a versatile molecule in chemical synthesis and biological studies.
Aplicaciones Científicas De Investigación
Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 3,4-dimethoxybenzyl chloride with cyclohexylamine under basic conditions to form the desired amine. This is followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce various amine derivatives.
Mecanismo De Acción
The mechanism of action of Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride can be compared with other similar compounds such as:
Cyclohexylamine: A simpler structure lacking the dimethoxy-phenyl group.
3,4-Dimethoxyphenethylamine: Lacks the cyclohexyl group but retains the phenethylamine core.
N,N-Dimethylcyclohexylamine: Similar structure but with different substituents on the amine group.
The uniqueness of Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-18-15-9-8-13(12-16(15)19-2)10-11-17-14-6-4-3-5-7-14;/h8-9,12,14,17H,3-7,10-11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMKDCVVHLZTJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CCCCC2)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
